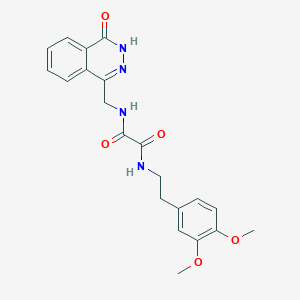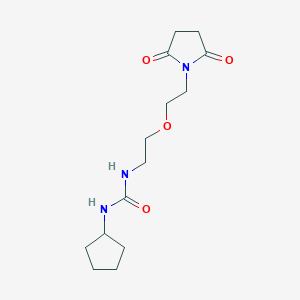amino}propanoyl)urea CAS No. 1252298-84-2](/img/structure/B2427584.png)
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{(4-Methylphenyl)methylamino}propanoyl)urea is an organic compound with a complex structure that includes a urea moiety, a propanoyl group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{(4-Methylphenyl)methylamino}propanoyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-methylbenzylamine with propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-yn-1-ylamine derivative.
Coupling with Urea: The prop-2-yn-1-ylamine derivative is then reacted with a propanoyl chloride in the presence of a base like triethylamine to form the desired (3-{(4-Methylphenyl)methylamino}propanoyl)urea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3-{(4-Methylphenyl)methylamino}propanoyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the prop-2-yn-1-yl group.
科学研究应用
Chemistry
In chemistry, (3-{(4-Methylphenyl)methylamino}propanoyl)urea can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be studied for its potential biological activities. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-{(4-Methylphenyl)methylamino}propanoyl)urea could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of polymers or coatings with specific functionalities.
作用机制
The mechanism of action of (3-{(4-Methylphenyl)methylamino}propanoyl)urea involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3-{(4-Methylphenyl)methylamino}propanoyl)amide: Similar structure but with an amide group instead of a urea moiety.
(3-{(4-Methylphenyl)methylamino}propanoyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.
(3-{(4-Methylphenyl)methylamino}propanoyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
The uniqueness of (3-{(4-Methylphenyl)methylamino}propanoyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGFBLGQIHYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)
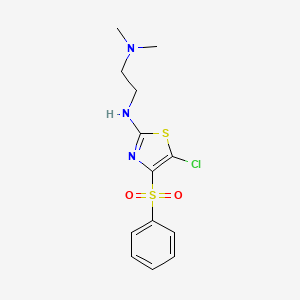
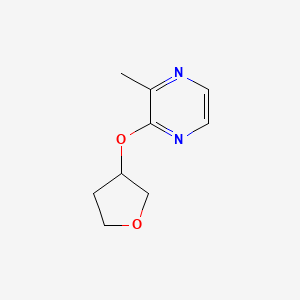
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)
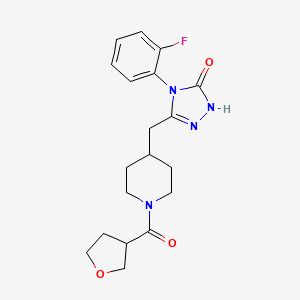
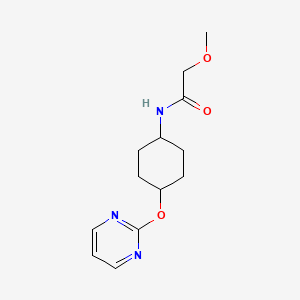
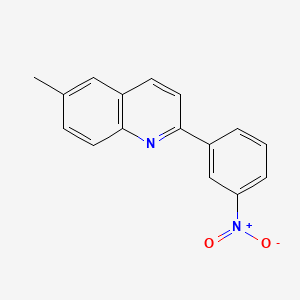

![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)
